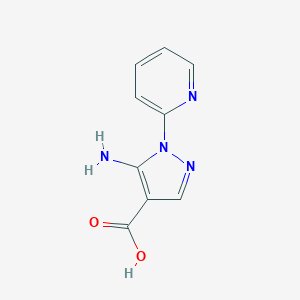

5-氨基-1-(吡啶-2-基)-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

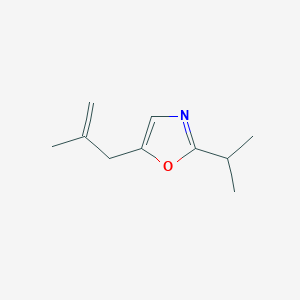

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound that has been the subject of various studies due to its potential as a building block for more complex molecules with biological activity. The compound features a pyrazole ring, a common motif in medicinal chemistry, substituted with an amino group and a pyridinyl group, which can engage in further chemical transformations .

Synthesis Analysis

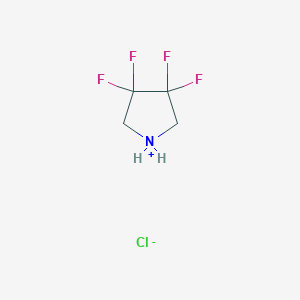

The synthesis of related pyrazole derivatives has been explored in several studies. An improved synthesis method for 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole has been described, which provides the compound on a multi-gram scale. This synthesis involves the reaction of the compound with various electrophiles, such as acid chlorides and isothiocyanates, to yield amide and thiourea derivatives . Additionally, the synthesis of fluorine-containing pyrazoles has been reported, which involves condensation reactions with fluorinated diketones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been confirmed through various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and fluorine nuclear magnetic resonance (19F NMR) spectroscopy. X-ray crystallography has also been used to confirm the regiochemistry of the reactions involving pyrazole compounds .

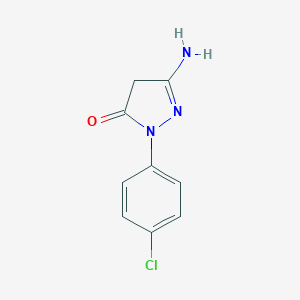

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been studied extensively. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . Furthermore, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with various reagents yields pyrazolopyrimidine derivatives and Schiff bases, which have been characterized by analytical and spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and the nature of the substituents. The presence of fluorine atoms, for example, can significantly affect the chemical behavior of the compounds, as seen in the study of fluorine-containing pyrazoles . The synthesized compounds' antitumor activities suggest that their structural features contribute to their biological properties, and structure-activity relationship (SAR) studies have been conducted to understand these effects .

科学研究应用

金属络合前体的合成

已开发出一种改进的合成方法,可便于大规模生产5-氨基-1-(吡啶-2-基)-1H-吡唑-4-羧酸。该化合物通过与酸氯化物和异硫氰酸酯亲电试剂的反应,产生适用于络合金属阳离子和阴离子的前体化合物。这些反应展现出不同的区域化学性质,经NMR和X射线晶体学确认,突显了该化合物在合成化学中的多功能性 (Pask et al., 2006)。

抗菌应用

该化合物已被用作合成吡唑并[3,4-b]吡啶衍生物的前体,这些衍生物在筛选中展现出显著的抗菌活性。这表明了它在新型抗菌剂开发中的潜力 (Maqbool et al., 2014)。

抗病毒活性

5-氨基-1-(吡啶-2-基)-1H-吡唑-4-羧酸的衍生物已显示出对病毒(如单纯疱疹病毒1型(HSV-1)、马亚罗病毒(MAY)和疱疹病毒(VSV))的良好效果,而不对Vero细胞产生毒性。这突显了它在抗病毒药物开发中的潜在应用 (Bernardino et al., 2007)。

新型杂环化合物合成

该化合物作为合成各种杂环化合物的关键中间体,包括与活化羰基团缩合形成乙基1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物。这提供了创造新的N-融合杂环的途径 (Ghaedi et al., 2015)。

金属有机框架(MOFs)

已研究了氮杂芳基吡唑酮羧酸的配位行为,包括5-氨基-1-(吡啶-2-基)-1H-吡唑-4-羧酸,导致与碘化镉合成结晶金属有机框架。这些MOFs展示出不同的晶体结构和超分子网络,为材料科学中的潜在应用提供了可能性 (Liu et al., 2013)。

安全和危害

属性

IUPAC Name |

5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCDXFKLFQIDKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620113 |

Source

|

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

126583-37-7 |

Source

|

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)

![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)